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Compound of Interest

Compound Name:
5-Bromo-2-

methylbenzenesulfonamide

Cat. No.: B1271157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, synthesis, and

characterization of 5-Bromo-2-methylbenzenesulfonamide. The information is intended to

support research and development activities in medicinal chemistry and related fields.

Core Molecular Data
5-Bromo-2-methylbenzenesulfonamide is a substituted aromatic sulfonamide. Its key

identifiers and physicochemical properties are summarized in the table below for easy

reference.
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Property Value Reference

IUPAC Name
5-Bromo-2-

methylbenzenesulfonamide

CAS Number 56919-16-5 [1]

Chemical Formula C₇H₈BrNO₂S [1]

Molecular Weight 250.11 g/mol [1]

SMILES String
CC1=C(C=C(C=C1)Br)S(=O)

(=O)N

InChI Key
FXNSWDXUWUJLLI-

UHFFFAOYSA-N

Physical Form Solid

Synthesis and Characterization Workflow
The synthesis of 5-Bromo-2-methylbenzenesulfonamide typically follows established

methods for the preparation of aryl sulfonamides. A general workflow, from synthesis to

characterization, is depicted in the following diagram.
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General Workflow for 5-Bromo-2-methylbenzenesulfonamide

Starting Material:
2-Methyl-5-bromoaniline

Diazotization
(NaNO2, HCl)

Sulfonylation
(SO2, CuCl2)

Intermediate:
5-Bromo-2-methylbenzene-1-sulfonyl chloride

Amination
(NH4OH)

Crude Product:
5-Bromo-2-methylbenzenesulfonamide

Purification
(Recrystallization)

Pure Product

Structural Characterization

NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry
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Synthesis and Characterization Workflow
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Experimental Protocols
Synthesis of 5-Bromo-2-methylbenzenesulfonamide
This protocol is a representative method for the synthesis of aryl sulfonamides and can be

adapted for 5-Bromo-2-methylbenzenesulfonamide.

Materials:

2-Methyl-5-bromoaniline

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl)

Sulfur dioxide (SO₂)

Copper(II) chloride (CuCl₂)

Ammonium hydroxide (NH₄OH)

Ice

Suitable organic solvent (e.g., diethyl ether)

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

Diazotization: Dissolve 2-Methyl-5-bromoaniline in a mixture of concentrated hydrochloric

acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in

water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium

salt solution for 15-20 minutes at this temperature.

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent,

and add copper(II) chloride as a catalyst. Cool this solution to 0-5 °C. Slowly add the

previously prepared diazonium salt solution to the sulfur dioxide solution. Stir the reaction

mixture at a low temperature until the evolution of nitrogen gas ceases.
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Work-up of Sulfonyl Chloride: After the reaction is complete, extract the resulting 5-bromo-2-

methylbenzene-1-sulfonyl chloride into an organic solvent like diethyl ether. Wash the

organic layer with water and then with a saturated sodium bicarbonate solution to remove

any acidic impurities. Dry the organic layer over anhydrous magnesium sulfate and

evaporate the solvent to obtain the crude sulfonyl chloride.

Amination: Add the crude 5-bromo-2-methylbenzene-1-sulfonyl chloride to an excess of

concentrated ammonium hydroxide solution. Stir the mixture vigorously. The sulfonamide will

precipitate out of the solution.

Purification: Collect the precipitated solid by filtration and wash it thoroughly with cold water.

The crude 5-Bromo-2-methylbenzenesulfonamide can be purified by recrystallization from

a suitable solvent system, such as ethanol-water, to yield the pure product.

Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated

solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals would include a

singlet for the methyl protons (around 2.5 ppm), aromatic protons in the region of 7-8 ppm,

and a broad singlet for the sulfonamide NH₂ protons, the chemical shift of which can be

concentration-dependent.

¹³C NMR Analysis: Acquire the carbon NMR spectrum to identify the number of unique

carbon environments. Expected signals would include the methyl carbon, and six distinct

aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or

analyze the solid directly using an ATR-FTIR spectrometer.

Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Key characteristic

absorption bands to identify include:
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N-H stretching vibrations of the sulfonamide group (two bands in the region of 3400-3200

cm⁻¹).

Asymmetric and symmetric S=O stretching vibrations (strong bands around 1350-1300

cm⁻¹ and 1170-1150 cm⁻¹, respectively).

Aromatic C-H and C=C stretching vibrations.

C-Br stretching vibration (in the fingerprint region).

Mass Spectrometry (MS)

Sample Preparation: Dissolve the sample in a suitable volatile solvent.

Analysis: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or

Atmospheric Pressure Chemical Ionization (APCI). The mass spectrum should show the

molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the

molecular weight of the compound (250.11 g/mol ). The isotopic pattern of bromine

(approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion cluster.

Predicted Spectral Data
Based on the structure of 5-Bromo-2-methylbenzenesulfonamide and data from analogous

compounds, the following spectral characteristics are predicted.

¹H NMR

(Predicted)

Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment

Protons 2.5 s 3H -CH₃

7.2-7.8 m 3H Aromatic-H

~5.0-7.0 (broad) s 2H -SO₂NH₂
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FT-IR (Predicted) Wavenumber (cm⁻¹) Intensity Assignment

Vibrational Mode ~3350, ~3250 Medium N-H stretch

~1340 Strong
Asymmetric S=O

stretch

~1160 Strong
Symmetric S=O

stretch

~900 Medium S-N stretch

Biological Activity and Potential Applications
While specific biological activity for 5-Bromo-2-methylbenzenesulfonamide is not extensively

documented in publicly available literature, the sulfonamide functional group is a well-known

pharmacophore present in a wide array of therapeutic agents.[2] Sulfonamides exhibit a broad

range of biological activities, including antibacterial, carbonic anhydrase inhibitory, and

anticancer effects. The presence of a bromine atom can enhance the lipophilicity and metabolic

stability of a molecule, potentially influencing its pharmacokinetic and pharmacodynamic

properties. Therefore, 5-Bromo-2-methylbenzenesulfonamide represents a valuable scaffold

for the synthesis of novel compounds for biological screening and drug discovery programs.

Logical Relationship in Drug Discovery
The following diagram illustrates the logical progression from a lead compound, such as 5-
Bromo-2-methylbenzenesulfonamide, to a potential drug candidate.
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Logical Flow in Drug Discovery

Lead Compound
(5-Bromo-2-methylbenzenesulfonamide)

Chemical Modification
(Structure-Activity Relationship Studies)

Synthesis of Analogs

Biological Screening
(In vitro assays)

Identification of Active Compounds

Lead Optimization

Pharmacokinetic Studies
(ADME/Tox)

Preclinical Candidate
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Drug Discovery Logical Flow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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